molecular formula C20H33N3O B7566139 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea

1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea

Katalognummer B7566139
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: YXDSDSVHQHOTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea, also known as VU661013, is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4 (M4 PAM). It was developed as a potential therapeutic agent for the treatment of various central nervous system disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.

Wirkmechanismus

1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor subtype. This receptor is primarily located in the striatum and has been implicated in the regulation of dopamine release. By binding to the receptor and increasing its activity, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea enhances the release of dopamine, which is believed to be responsible for its therapeutic effects in various central nervous system disorders.
Biochemical and Physiological Effects:
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea has been shown to increase dopamine release in the striatum, which is believed to be responsible for its therapeutic effects in various central nervous system disorders. In addition, it has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia, improve memory and reduce amyloid beta levels in a mouse model of Alzheimer's disease, and reduce motor deficits in a rat model of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea in lab experiments is its selectivity for the M4 muscarinic acetylcholine receptor subtype, which reduces the risk of off-target effects. However, one of the limitations is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the research and development of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea. One direction is to optimize its potency and selectivity for the M4 muscarinic acetylcholine receptor subtype. Another direction is to investigate its potential therapeutic applications in other central nervous system disorders, such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to elucidate its mechanism of action and identify potential drug targets for the treatment of various central nervous system disorders.
In conclusion, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor subtype that has potential therapeutic applications in various central nervous system disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its potency and selectivity.

Synthesemethoden

The synthesis of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea involves several steps, starting with the reaction of 3,5-dimethylpiperidine with 2-methyl-2-(chloromethyl)propane to form 1-(2-chloro-2-methylpropyl)-3,5-dimethylpiperidine. This intermediate is then reacted with 3-methylbenzylamine to form 1-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-3-methylbenzylamine. Finally, the urea derivative is formed by reacting the amine with isocyanate.

Wissenschaftliche Forschungsanwendungen

1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea has been extensively studied for its potential therapeutic applications in various central nervous system disorders. It has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, it has been shown to improve memory and reduce amyloid beta levels in a mouse model of Alzheimer's disease. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea has also been shown to reduce motor deficits in a rat model of Parkinson's disease.

Eigenschaften

IUPAC Name

1-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15-7-6-8-18(10-15)11-21-19(24)22-14-20(4,5)23-12-16(2)9-17(3)13-23/h6-8,10,16-17H,9,11-14H2,1-5H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDSDSVHQHOTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)(C)CNC(=O)NCC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.